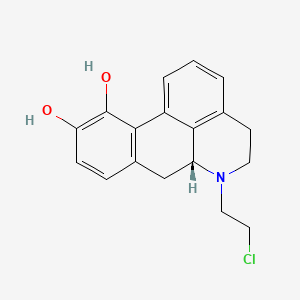

1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

Descripción general

Descripción

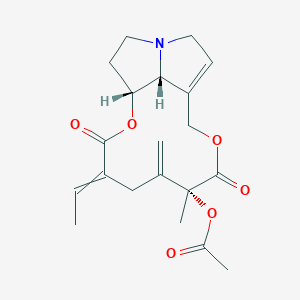

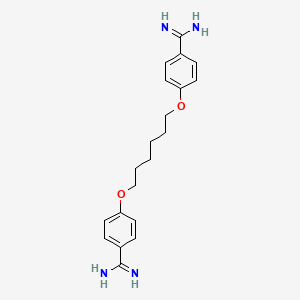

“1-Benzyl-3-(2,3-dihydroxypropoxy)indazole” is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound . It has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

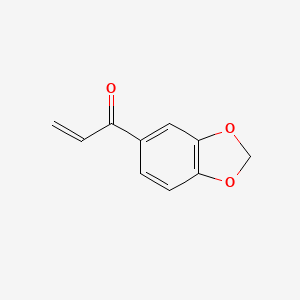

The synthesis of “1-Benzyl-3-(2,3-dihydroxypropoxy)indazole” involves preparing certain derivatives of 1-benzyl-3-hydroxy indazole with a hydroxylated ether side chain . There are two derivatives, namely 3-hydroxy-propoxy and 3 (beta, alpha dihydroxy propoxy) 1 benzyl indazole, available by means of the described method .Aplicaciones Científicas De Investigación

Pharmacological and Toxicological Studies

1-Benzyl-3-(2,3-dihydroxypropoxy)-indazole, also known as benzidol, has been studied for its pharmacological properties. Research has shown that benzidol possesses significant anti-inflammatory, analgesic, and antipyretic properties. It demonstrates a lower acute toxicity compared to other similar drugs like benzidamine and phenylbutazone. Long-term treatment with benzidol in various animal models did not present any pathological alteration, indicating its potential for safe usage in medical treatments (Propker, Pongrácz, & Szabo, 1976).

Activation of Nitric Oxide Receptor

Research involving the synthesis and evaluation of novel pyrazoles and indazoles, including 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, has indicated its role as an activator of the nitric oxide receptor, soluble guanylate cyclase. This activity is significant for inhibiting platelet aggregation, a key factor in preventing thrombosis. The study highlights the importance of the indazole structure and its substitutions in maintaining enzyme activity, suggesting potential therapeutic applications in cardiovascular diseases (Selwood et al., 2001).

Anticancer Activity

Further research has explored the anticancer mechanisms of certain indazole derivatives, particularly focusing on human lung cancer cell lines. YC-1, a derivative of 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, has shown promising selective toxicity against specific cancer cell lines. The mechanism includes the inhibition of cell growth, induction of apoptosis, and inhibition of metastatic proteins like MMP-2 and MMP-9. This suggests its potential as a chemotherapy agent against lung cancer (Chen et al., 2008).

Synthesis and Chemical Modification

The compound's chemical modification has been a subject of study too. For example, the synthesis and biological evaluation of its analogues as antiplatelet agents have been investigated. The study on 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) and its derivatives shows potential in developing new therapeutic agents for treating diseases like sepsis and septic shock, highlighting the versatility of the indazole structure in medicinal chemistry (Lee et al., 2001).

Radio-sensitizing Effects

Studies have also been conducted on the radiosensitizing effects of YC-1 on hypoxic human lung adenocarcinoma cells. This research is crucial in exploring new ways to enhance the efficacy of radiation therapy in cancer treatment. The study found that YC-1 could significantly enhance the radiosensitivity of hypoxic cells, suggesting its potential use in combination with radiation therapy for treating lung cancer (Qin et al., 2012).

Propiedades

IUPAC Name |

3-(1-benzylindazol-3-yl)oxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-11-14(21)12-22-17-15-8-4-5-9-16(15)19(18-17)10-13-6-2-1-3-7-13/h1-9,14,20-21H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRGADIEZZFWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961661 | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2,3-dihydroxypropoxy)indazole | |

CAS RN |

41400-85-5 | |

| Record name | Benzidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041400855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

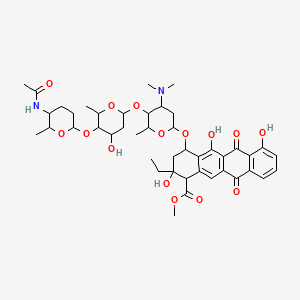

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)